molecular formula C20H15F2N3O2S2 B2923789 N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687561-69-9

N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2923789
CAS No.: 687561-69-9
M. Wt: 431.48
InChI Key: BNRGPMMWDPGNBT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-fluorophenyl group attached to the acetamide nitrogen.
  • A 4-fluorophenyl substituent on the pyrimidine ring.
  • A thioether linkage (-S-) connecting the acetamide and pyrimidine moieties.

These modifications are critical for modulating biological activity, particularly in kinase inhibition or anticancer applications .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRGPMMWDPGNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are usually introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the aromatic rings.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved through the reaction of a thiol with an appropriate electrophile under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives, differing primarily in substituent type and position. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID R1 (Pyrimidine) R2 (Acetamide) Molecular Weight Notable Properties Reference
Target Compound 4-fluorophenyl 3-fluorophenyl ~479.9* Potential kinase inhibitor; dual fluorine substitution
N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide 4-fluorophenyl 3-chlorophenyl 479.9 Chlorine substitution may enhance lipophilicity
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-chlorophenyl 2-(trifluoromethyl)phenyl 479.9 Trifluoromethyl group increases steric bulk
Tyrosine Kinase Inhibitor (WHO Drug Info) Complex bicyclic substituents - - Clinically validated kinase inhibition

*Calculated based on structural similarity to .

Key Observations:

Fluorine vs. Chlorine Substitution: Fluorine’s electronegativity and small atomic radius may improve binding affinity to kinase targets compared to chlorine .

Trifluoromethyl Group :

  • The trifluoromethyl substituent in introduces steric hindrance, which could reduce off-target interactions but may lower solubility .

Thioether Linkage :

  • The -S- bridge in all analogs enhances conformational flexibility and electronic interactions with target proteins .

Yield and Reactivity:
  • Fluorinated derivatives (e.g., the target compound) may exhibit lower reaction yields (~68–74%) compared to chlorinated analogs due to fluorine’s stronger electron-withdrawing effects .

Biological Activity

N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenyl group
  • A thieno[3,2-d]pyrimidine core
  • A thioacetamide moiety

This unique combination of structural elements is believed to contribute significantly to its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine compounds often demonstrate significant antitumor properties. For example:

  • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines, revealing that certain modifications enhance cytotoxicity against human tumor cells such as Mia PaCa-2 and PANC-1 .

2. Enzyme Inhibition

The compound has been linked to the inhibition of specific kinases involved in cancer progression:

  • Inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta) was noted, which plays a critical role in various signaling pathways related to cancer cell proliferation and survival .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of related compounds suggest potential applications in treating infections:

  • Compounds with similar structural features demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The biological effects of this compound may be attributed to its ability to interact with key molecular targets:

  • The sulfur atom in the thioacetamide group is hypothesized to play a crucial role in binding to target enzymes or receptors.
  • The fluorinated phenyl groups may enhance lipophilicity and improve cellular uptake.

Case Studies and Research Findings

Several studies have focused on elucidating the pharmacological profile of similar compounds:

StudyFindings
Identified potent cytotoxic effects against various cancer cell lines with structure-activity relationships established.
Demonstrated GSK-3β inhibitory activity linked to reduced tumor growth in vitro.
Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria with MIC values indicating potential therapeutic use.

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